molecular formula C14H12ClNO2 B5845046 (2E)-N-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-YL)PROP-2-ENAMIDE

(2E)-N-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-YL)PROP-2-ENAMIDE

Cat. No.: B5845046
M. Wt: 261.70 g/mol
InChI Key: JCVUJDFADYHHAN-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-YL)PROP-2-ENAMIDE is an organic compound characterized by the presence of a chlorophenyl group, a furan ring, and an enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-YL)PROP-2-ENAMIDE typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between a furan-2-carbaldehyde and an appropriate amine under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the enamide group can yield the corresponding amine.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-YL)PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of (2E)-N-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the enamide structure can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[(4-BROMOPHENYL)METHYL]-3-(FURAN-2-YL)PROP-2-ENAMIDE: Similar structure but with a bromine atom instead of chlorine.

    (2E)-N-[(4-METHOXYPHENYL)METHYL]-3-(FURAN-2-YL)PROP-2-ENAMIDE: Contains a methoxy group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in (2E)-N-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-YL)PROP-2-ENAMIDE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This uniqueness can be leveraged in the design of new compounds with enhanced biological or material properties.

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-12-5-3-11(4-6-12)10-16-14(17)8-7-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVUJDFADYHHAN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-YL)PROP-2-ENAMIDE
Reactant of Route 2
Reactant of Route 2
(2E)-N-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-YL)PROP-2-ENAMIDE
Reactant of Route 3
Reactant of Route 3
(2E)-N-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-YL)PROP-2-ENAMIDE
Reactant of Route 4
Reactant of Route 4
(2E)-N-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-YL)PROP-2-ENAMIDE
Reactant of Route 5
Reactant of Route 5
(2E)-N-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-YL)PROP-2-ENAMIDE
Reactant of Route 6
Reactant of Route 6
(2E)-N-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-YL)PROP-2-ENAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.